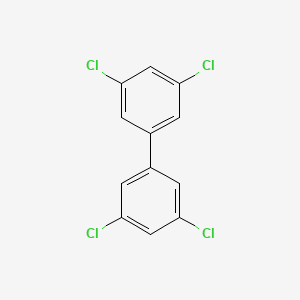

3,3',5,5'-Tetrachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Environmental Contaminants in Academic Contexts

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured commercially from 1929 until their production was banned in many countries in the late 1970s and 1980s due to their environmental persistence and adverse health effects. mdpi.comwikipedia.org PCBs consist of a biphenyl (B1667301) structure with one to ten chlorine atoms attached, resulting in 209 possible individual congeners. nih.gov Their chemical stability, low flammability, and insulating properties made them ideal for a wide range of industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and cements. nih.govresearchgate.netresearchgate.net

Despite the cessation of widespread production, PCBs remain a significant global environmental concern. mdpi.com They are classified as persistent organic pollutants (POPs) because they resist degradation and can remain in the environment for long periods. mdpi.comresearchgate.net Due to their lipophilic (fat-loving) nature, PCBs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. nih.govresearchgate.net As a result, they are found in various environmental matrices, including air, water, soil, and in the tissues of wildlife and humans worldwide. mdpi.comresearchgate.net Research has linked PCB exposure to a range of health issues, including impacts on the immune, reproductive, nervous, and endocrine systems. nih.gov

Congener-Specific Research Significance: Focus on 3,3',5,5'-Tetrachlorobiphenyl (B165810) (PCB 80)

Within the extensive family of PCBs, individual congeners can exhibit distinct physical, chemical, and toxicological properties. This compound (PCB 80) is a non-coplanar PCB, meaning its two phenyl rings are not in the same plane due to the substitution pattern of the chlorine atoms. This structural characteristic influences its biological activity.

Research has specifically identified PCB 80 as a compound of interest due to its endocrine-disrupting capabilities. Studies have demonstrated that PCB 80 can act as a weak estrogen agonist. nih.gov This has been observed through its ability to regulate estrogen-sensitive gene expression and stimulate the growth of estrogen-dependent human breast cancer cell lines in laboratory settings. nih.gov

The table below summarizes key properties of this compound:

| Property | Value |

| IUPAC Name | 1,3-dichloro-5-(3,5-dichlorophenyl)benzene |

| CAS Number | 33284-52-5 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 292.0 g/mol |

Data sourced from PubChem CID 36400 nih.gov

Historical and Contemporary Research Trajectories for this compound Studies

Historical research on PCB 80 has been part of this broader trend, with initial studies likely including it within analyses of PCB mixtures found in environmental and biological samples. As its specific estrogenic properties were identified, more targeted research emerged. For example, a 1997 study published in The Journal of Steroid Biochemistry and Molecular Biology specifically investigated the oestrogenic actions of PCB 80 and another tetrachlorobiphenyl isomer, PCB 52. nih.gov This research demonstrated that PCB 80, but not PCB 52, exhibited weak estrogenic effects in both in vitro and in vivo assays. nih.gov

Contemporary research continues to explore the mechanisms of action and potential effects of individual PCB congeners, including PCB 80. Modern studies often employ advanced analytical methods to detect and quantify specific congeners in various environmental media and biological tissues. The focus has expanded to understand the complex interactions of PCB congeners and their metabolites. For instance, recent studies have investigated the presence and effects of hydroxylated metabolites of other PCB congeners, highlighting the importance of understanding the complete metabolic pathways of these compounds. researchgate.net While not focused on PCB 80 specifically, this line of inquiry is relevant to the broader field and suggests future research directions for understanding the full impact of congeners like this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMWFJSRHLYRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058657 | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-52-5, 12672-29-6, 12737-87-0 | |

| Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KC 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,3',5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5'-Tetrachlorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',5,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling of 3,3 ,5,5 Tetrachlorobiphenyl

Environmental Distribution and Compartmentalization Research of 3,3',5,5'-Tetrachlorobiphenyl (B165810)

Due to their chemical properties, PCBs, including this compound, are found globally, even in remote regions far from their original sources. nih.gov They are semi-volatile, allowing them to be transported long distances in the atmosphere and then deposited onto land and water. greenfacts.org In aquatic environments, PCBs have a low solubility in water and a high affinity for particulate matter. greenfacts.org This leads to their accumulation in sediments, which act as a major reservoir for these compounds. greenfacts.org From the sediment, they can be slowly released back into the water column, maintaining a persistent, low-level contamination. greenfacts.org

Research on the environmental distribution of PCBs often involves analyzing samples from various environmental matrices. While specific data for this compound is not always reported individually, studies on PCB mixtures provide insight into its likely distribution. For instance, in contaminated sediments, the concentration of different PCB congeners can vary significantly depending on the original source of the contamination and subsequent environmental processes.

Bioaccumulation and Bioconcentration Studies in Aquatic and Terrestrial Model Organisms for this compound

A defining characteristic of this compound, like other PCBs, is its propensity to bioaccumulate and bioconcentrate in living organisms. nih.govwikipedia.org Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. wikipedia.org Bioconcentration is a specific type of bioaccumulation where the uptake is directly from the surrounding environment, primarily water for aquatic organisms. nih.gov The high lipophilicity (fat-loving nature) of PCBs means they are readily stored in the fatty tissues of organisms. nih.govewg.org

In aquatic ecosystems, organisms can absorb PCBs directly from the water or through the consumption of contaminated food. greenfacts.org Studies have shown that the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, can be very high for PCBs. nih.govepa.gov For example, BCFs for Aroclor 1254, a commercial PCB mixture, have been reported to range from 60 to 340,000 in various aquatic species. epa.gov While specific BCF data for this compound is limited, its chemical structure suggests a significant potential for bioconcentration.

In terrestrial environments, organisms can be exposed to PCBs through contaminated soil and the consumption of other organisms. greenfacts.org Earthworms and other soil invertebrates can accumulate PCBs from the soil, which are then transferred to predators higher up the food chain, such as birds and mammals. researchgate.net

Table 1: Bioaccumulation of PCBs in Different Organisms This table is interactive. You can sort and filter the data.

| Organism | PCB Mixture/Congener | Concentration (ng/g lipid weight) | Location |

|---|---|---|---|

| Intermediate Egret | ΣPCBs | 416.6 ± 43.6 | Qilianyu Island, South China Sea |

| Red-footed Booby | ΣPCBs | 90.5 ± 11.0 | Qilianyu Island, South China Sea |

| Goldspot Seabream | ΣPCBs | 85.1 ± 12.6 | Qilianyu Island, South China Sea |

| Peacock Grouper | ΣPCBs | 54.7 ± 10.1 | Qilianyu Island, South China Sea |

| Striated Surgeonfish | ΣPCBs | 32.4 ± 9.0 | Qilianyu Island, South China Sea |

| Japan Surgeonfish | ΣPCBs | 30.6 ± 7.8 | Qilianyu Island, South China Sea |

| Human | PCB-77 | 0.000724 (geometric mean) | Not Specified |

Data sourced from a study on biota from Qilianyu Island and a human biomonitoring study. ewg.orgmdpi.com

Trophic Transfer and Biomagnification Potentials of this compound in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. eeer.org Due to their persistence and bioaccumulative nature, PCBs, including this compound, are known to biomagnify, meaning their concentrations increase at successively higher levels in the food chain. greenfacts.orgwikipedia.org This results in top predators, such as large fish, marine mammals, and birds of prey, having the highest concentrations of these compounds. greenfacts.orgca.gov

The biomagnification potential of a chemical is often related to its lipophilicity, measured by the octanol-water partition coefficient (Kow). eeer.org Chemicals with a high Kow, like PCBs, tend to biomagnify. eeer.orgeeer.org Studies have demonstrated a positive correlation between the trophic level of an organism and its PCB concentration. mdpi.com For example, in a study of the food web in the South China Sea, PCB concentrations were significantly higher in birds (higher trophic level) than in fish (lower trophic level). mdpi.com

Environmental Persistence and Degradation Pathways of this compound (e.g., Microbial Dechlorination, Photolysis)

This compound is highly resistant to degradation, contributing to its long-term persistence in the environment. ijshr.com However, it can be broken down through several pathways, albeit slowly.

Microbial Dechlorination: Under anaerobic (oxygen-free) conditions, such as those found in sediments, microorganisms can remove chlorine atoms from the biphenyl (B1667301) structure in a process called reductive dechlorination. epa.gov This process is a critical step in the environmental breakdown of PCBs. epa.gov The removal of chlorine atoms makes the PCB molecule less toxic and more susceptible to further degradation by other microorganisms. epa.gov Research has shown that different bacterial species have varying capabilities to dechlorinate specific PCB congeners. frontiersin.org For instance, some bacteria preferentially remove chlorine atoms from the meta and para positions of the biphenyl rings. epa.gov

Photolysis: In the presence of sunlight, PCBs in the atmosphere and surface waters can undergo photolysis, where the energy from light breaks the chemical bonds. greenfacts.org This process can lead to the removal of chlorine atoms. greenfacts.org The rate of photolysis is influenced by the degree of chlorination, with less chlorinated congeners generally degrading faster. greenfacts.org

Fungal Degradation: Some fungi, particularly white-rot fungi, have been shown to degrade PCBs. usda.gov These fungi produce powerful extracellular enzymes that can break down a wide range of persistent organic pollutants. usda.gov Studies have identified metabolites such as chlorobenzoic acids and chlorobenzyl alcohols resulting from the fungal degradation of PCBs. usda.gov

Table 2: Degradation of PCB-77 by Bacterial Isolates This table is interactive. You can sort and filter the data.

| Bacterial Isolate | Degradation Efficiency (%) | Incubation Time (days) |

|---|---|---|

| Pseudomonas plecoglossicida MAPB-6 | 59.89 | 7 |

| Brucella anthropi MAPB-9 | 30.49 | 7 |

| Pseudomonas aeruginosa MAPB-2 | 27.19 | 7 |

| Priestia megaterium MAPB-27 | 4.43 | 7 |

Data from a study on the biodegradation potential of bacterial isolates from contaminated soil. frontiersin.org

Toxicological Mechanisms of Action of 3,3 ,5,5 Tetrachlorobiphenyl in Non Human Biological Systems

Metabolic Pathways and Biotransformation Kinetics of 3,3',5,5'-Tetrachlorobiphenyl (B165810)

The metabolism of polychlorinated biphenyls (PCBs), including this compound (PCB 80), is a complex process that significantly influences their toxicity and potential for bioaccumulation. researchgate.net The rate and pathways of biotransformation are largely determined by the number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov

The kinetics of this compound in male rats have been studied to understand the influence of chlorine positioning on its distribution, metabolism, and excretion. nih.gov Following a single intravenous injection, tissue and excreta samples were collected over a period of 42 days. nih.gov The rate of metabolism and excretion for this specific congener was found to be slower than what would be predicted based solely on its degree of chlorination. nih.gov This suggests that the position of the chlorine atoms is a more critical factor in determining the metabolic fate of PCBs than the total number of chlorines. nih.gov The availability of adjacent unsubstituted carbon atoms is thought to facilitate more rapid metabolism by mammalian enzymes. nih.gov Due to the lack of adjacent unsubstituted carbons, this compound exhibits slow hepatic metabolism, which contributes to its prolonged retention, particularly in adipose tissue.

Cytochrome P450 Enzyme-Mediated Hydroxylation and Related Metabolic Transformations

The primary route of PCB metabolism is through hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com This process introduces a hydroxyl (-OH) group onto the biphenyl ring, increasing the water solubility of the compound and facilitating its elimination from the body. mdpi.comnih.gov The CYP1 family of enzymes is particularly important for the metabolism of dioxin-like PCBs. nih.gov

For many PCBs, this hydroxylation can proceed through the formation of arene oxide intermediates. nih.gov In the case of this compound, metabolism by rat liver microsomes has been shown to yield hydroxylated metabolites such as 2-hydroxy-3,3',5,5'-tetrachlorobiphenyl and 4-hydroxy-3,3',5,5'-tetrachlorobiphenyl. nih.gov Further oxidation of these hydroxylated metabolites can lead to the formation of highly reactive (semi)quinones, which have the potential to form covalent adducts with cellular macromolecules like proteins and DNA. nih.gov

The specific CYP isoforms involved in the metabolism of tetrachlorobiphenyls can vary between species. For instance, studies with 2,3',4',5-tetrachlorobiphenyl (B1594203) have demonstrated that different CYP isoforms are involved in its hydroxylation in rats, guinea pigs, and hamsters. nih.gov

| Metabolite | Abbreviation |

|---|---|

| 2-hydroxy-3,3',5,5'-tetrachlorobiphenyl | 2-OH-PCB 80 |

| 4-hydroxy-3,3',5,5'-tetrachlorobiphenyl | 4-OH-PCB 80 |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways in Experimental Models

Following hydroxylation, the resulting hydroxylated PCB metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation. researchgate.netacs.org These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, preparing them for excretion. researchgate.netmdpi.com

In experimental models, the primary route of excretion for PCB metabolites is through the bile and feces. nih.gov Studies in rats have shown that after administration of radiolabeled this compound, the majority of the dose is excreted in the feces, with a smaller proportion in the urine. nih.govnih.gov Bile cannulation studies have confirmed the importance of biliary excretion for this congener. nih.gov However, the slow rate of metabolism of this compound leads to a correspondingly slow rate of excretion. nih.gov

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Expression Profiling by this compound (Comparative Analysis)

This compound is known to interact with and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. The binding of certain PCB congeners to the AhR is a key mechanism underlying many of their toxic effects. nih.gov

Upon binding to a ligand like a PCB, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as dioxin response elements (DREs), which are located in the promoter regions of target genes. nih.govresearchgate.net This binding event initiates the transcription of these genes. nih.gov

A primary example of AhR-mediated gene expression is the induction of cytochrome P450 enzymes, particularly CYP1A1. nih.govresearchgate.net The activation of AhR by certain PCBs can lead to a significant increase in the expression of these enzymes. nih.gov While this compound can activate the AhR, its potency as an inducer of AhR-mediated gene expression can differ from other tetrachlorobiphenyl isomers. For example, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) is a potent AhR agonist and a strong inducer of CYP1A1. nih.govubc.ca

The downstream effects of AhR activation are not limited to the induction of metabolic enzymes. The AhR is also involved in the regulation of immune responses, cell growth, and differentiation. nih.govunco.edu Perturbation of these pathways through AhR activation by PCBs can contribute to their diverse toxicological profile. nih.gov

Endocrine Disruption Mechanisms of this compound in in vitro and in vivo Animal Models

Certain polychlorinated biphenyls are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine system. nih.govnih.gov These effects can be mediated through various mechanisms, including interactions with hormone receptors. nih.gov

Estrogen Receptor Agonist Activity and Gene Expression Modulation by this compound

This compound has been demonstrated to act as a weak estrogen agonist both in vitro and in vivo. nih.gov This estrogenic activity is mediated through its interaction with the estrogen receptor (ER). nih.gov

In vitro studies using human breast cancer cell lines (MCF-7 and ZR-75-1) have shown that this compound can stimulate the growth of these estrogen-dependent cells and regulate the expression of estrogen-sensitive genes. nih.gov In vivo, this compound has been shown to increase uterine weight in immature mice, a classic bioassay for estrogenic activity. nih.gov

The ability of this compound to bind to the estrogen receptor and mimic the actions of endogenous estrogens classifies it as an environmental estrogen. nih.gov It is important to note that the estrogenic potency of different PCB congeners can vary significantly. For instance, 3,4,3',4'-tetrachlorobiphenyl (PCB 77) has also been shown to exhibit estrogenic activity. nih.govoup.com

| Experimental Model | Observed Effect | Reference |

|---|---|---|

| MCF-7 and ZR-75-1 human breast cancer cells (in vitro) | Stimulation of cell growth and regulation of estrogen-sensitive gene expression | nih.gov |

| Immature mouse uterine weight bioassay (in vivo) | Increased uterine weight | nih.gov |

Thyroid Hormone System Perturbations by this compound (Indirect Mechanisms)

In addition to estrogenic effects, some PCBs and their metabolites can disrupt the thyroid hormone system. oup.com While direct binding to thyroid hormone receptors is one mechanism, indirect pathways also play a significant role.

Hydroxylated metabolites of PCBs, such as 4,4'-dihydroxy-3,3',5,5'-tetrachlorobiphenyl, have been reported to exhibit anti-thyroid hormonal activity. oup.com One of the primary indirect mechanisms involves the competition of hydroxylated PCBs with the natural thyroid hormone, thyroxine (T4), for binding to transport proteins in the blood, such as transthyretin. By binding to these transport proteins, the hydroxylated PCBs can displace T4, leading to its increased metabolism and excretion, and ultimately resulting in lower circulating levels of thyroid hormones. This disruption of thyroid hormone homeostasis can have significant physiological consequences.

Immunomodulation and Related Mechanistic Pathways in Experimental Models Exposed to this compound

This compound (PCB 77) has been shown to exert significant immunomodulatory effects in various experimental models. A key mechanism involves the alteration of T-helper (Th) cell differentiation, a critical process for a balanced immune response. In mouse thymocyte cell cultures, exposure to PCB 77 leads to a distinct shift in the cytokine profile towards a Th1-dominant response. nih.gov This is characterized by a significant increase in the production of interferon-gamma (IFN-γ), a hallmark cytokine of Th1 cells, and a concurrent decrease in interleukin-10 (IL-10), a key regulatory cytokine often associated with Th2 cells. nih.gov This effect on cytokine production was observed in both concanavalin (B7782731) A-stimulated and non-stimulated thymocytes, indicating a direct impact on T-cell function. nih.gov

Further investigations into the immunotoxic mechanisms of PCB 77 have revealed its influence on macrophage function. In lipopolysaccharide (LPS)-stimulated Raw264.7 macrophages, pretreatment with PCB 77 resulted in a significant suppression of both tumor necrosis factor-alpha (TNF-α) and IL-10 production. nih.govkoreascience.kr This suggests that PCB 77 can dysregulate the normal inflammatory response of macrophages to bacterial endotoxins. The underlying mechanism for this immunotoxicity may be linked to the enhancement of human Kv1.3 channel currents, as exposure to PCB 77 has been demonstrated to increase these currents. nih.govkoreascience.kr The Kv1.3 channel is known to be involved in immune function, and its modulation by PCB 77 could therefore impair immune cell activity. nih.govkoreascience.kr

When studied in conjunction with other PCB congeners, the immunotoxic effects of PCB 77 can be amplified. For instance, in vivo studies in rats exposed to a combination of 3,4,3',4'-TCB (a related tetrachlorobiphenyl) and 2,5,2',5'-tetrachlorobiphenyl showed a greater than additive decrease in the total number of lymphocytes and antibody-producing B-cells. nih.gov This combined exposure also led to the emergence of a morphologically abnormal subpopulation of thymocyte-dependent T-helper cells. nih.gov

| Experimental Model | Key Findings | Mechanistic Pathway |

| Mouse thymocyte cell cultures | Shift towards Th1 response (Increased IFN-γ, Decreased IL-10) | Alteration of T-helper cell differentiation |

| Raw264.7 macrophages | Suppression of TNF-α and IL-10 production | Enhancement of Kv1.3 channel currents |

| Rats (in vivo) | Synergistic decrease in lymphocytes and B-cells; Abnormal T-helper cells (with co-exposure) | Interactive toxicity with other PCB congeners |

Neurotoxicity and Developmental Neurotoxicity Mechanisms in Model Organisms Exposed to this compound

The neurotoxic potential of this compound is evident from studies on neuronal cell cultures and in vivo models. A primary mechanism of its neurotoxicity is the induction of apoptosis, or programmed cell death, in neuronal cells. nih.gov In primary neuronal cell cultures, treatment with PCB 77 caused a time- and concentration-dependent loss of cell viability and an acceleration of apoptosis. nih.gov This effect was found to be more pronounced with the planar PCB 77 compared to the non-planar congener, PCB 153, highlighting the role of the compound's structure in its toxicity. nih.gov The induction of apoptosis by PCB 77 in these cells is mediated through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

Furthermore, developmental exposure to PCBs has been demonstrated to cause lasting changes in synaptic transmission and connectivity. In the auditory cortex of rats exposed to a PCB mixture during development, there was an observed increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and miniature inhibitory postsynaptic currents (mIPSCs). nih.gov Conversely, evoked excitatory transmission was enhanced, with neurons receiving input from a greater number of sites and from more distant locations. koreascience.krnih.gov These findings suggest that developmental PCB exposure leads to a direct and enduring impact on both inhibitory and excitatory neurotransmission in the brain, independent of peripheral hearing changes. nih.gov

| Model Organism/System | Key Findings | Mechanistic Pathway |

| Neuronal cell cultures | Induction of apoptosis | Activation of caspase-3 |

| Developing rats | Disruption of thyroid hormone homeostasis | Interference with neuroendocrine function |

| Rat auditory cortex | Altered synaptic transmission and connectivity | Increased inhibitory and excitatory neurotransmission |

Lipid Peroxidation and Oxidative Stress Induction by this compound (Comparative Aspects)

A significant mechanism of this compound's toxicity is its ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This oxidative stress can lead to cellular damage, including lipid peroxidation, which is the oxidative degradation of lipids. nih.gov

Comparative studies have shown that while both planar (like PCB 77) and non-planar PCB congeners can induce oxidative stress, they may do so through different mechanistic pathways. In a study comparing PCB 77 with the non-planar congener PCB 153 in a human liver cell line (HepG2), both compounds were found to induce oxidative stress, but they activated different sets of genes. nih.gov PCB 77 was determined to be more toxic and was suggested to trigger a receptor-mediated nuclear apoptotic pathway, whereas PCB 153 appeared to act through a mitochondrial apoptotic pathway. nih.gov This highlights that the structural differences between PCB congeners can lead to distinct downstream toxicological effects, even when the initial trigger is oxidative stress.

The induction of lipid peroxidation by PCB 77 has been observed in vivo. In rats, treatment with PCB 77 led to an increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in liver tissue. nih.gov Interestingly, there was a notable time lag between the induction of cytochrome P-450 enzymes and the onset of lipid peroxidation, suggesting a complex interplay of metabolic activation and oxidative damage. nih.gov

The cellular response to oxidative stress often involves the activation of protective signaling pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. While direct evidence for PCB 77 activating the Nrf2 pathway was not found in the provided search results, this pathway is a known key regulator of the antioxidant response to chemical stressors and is likely involved in the cellular defense against PCB-induced oxidative damage. nih.govmdpi.commdpi.com

| Biological System | Key Findings | Comparative Aspect |

| Human liver cell line (HepG2) | Induces oxidative stress and apoptosis | More toxic than PCB 153; acts via a receptor-mediated nuclear pathway |

| Rat liver (in vivo) | Increases lipid peroxidation (TBARS) | Time lag between P-450 induction and lipid peroxidation |

Developmental Toxicity Mechanisms in Animal Models (e.g., Embryonic and Fetal Development)

Exposure to this compound during critical periods of development can lead to a range of adverse outcomes in animal models, affecting embryonic and fetal development through various mechanisms. A prominent mechanism of its developmental toxicity is the disruption of the thyroid hormone system. nih.gov In pregnant rats, exposure to PCB 77 has been linked to neonatal hypothyroidism in the offspring, which is thought to be a primary driver of some of the observed reproductive effects in males. nih.gov These effects include permanently increased testis and brain weights, and decreased seminal vesicle weights. nih.gov

In avian models, PCB 77 has demonstrated high toxicity to developing embryos. Injection of PCB 77 into chick eggs resulted in a high rate of embryo mortality. nih.gov Furthermore, teratogenic effects, such as eye and beak deformities, were observed in the unhatched embryos, indicating a direct interference with normal organogenesis. nih.gov In fish, effective concentration ranges for the developmental toxicity of PCB 77 have been established, with adverse effects noted in both adult fish and their larvae. epa.gov

Studies in mice have further elucidated the teratogenic potential of PCB 77. When administered to pregnant mice during specific gestation days, PCB 77 produced a pattern of embryotoxic effects similar to that of TCDD, including fetal death, cleft palate, and dilated kidney pelvis. nih.gov The compound also caused thymus hypoplasia, and in vitro studies on cultured embryonic thymus showed that PCB 77 inhibited lymphoid cell development. nih.gov These effects are mediated through the aryl hydrocarbon receptor (AhR), for which PCB 77 is a known ligand. nih.gov

In American kestrels, exposure to PCBs has been associated with reproductive problems, including delayed egg-laying and a higher incidence of developmental issues in the offspring, further underscoring the broad-spectrum developmental toxicity of this class of compounds. wikipedia.org

| Animal Model | Key Developmental Effects | Mechanistic Insights |

| Rats | Altered reproductive development in male offspring (increased testis and brain weights, decreased seminal vesicle weight) | Neonatal hypothyroidism |

| Chick Embryos | High mortality, eye and beak deformities | Direct teratogenicity |

| Mice | Fetal death, cleft palate, dilated kidney pelvis, thymus hypoplasia | Aryl hydrocarbon receptor (AhR) mediated |

| Fish | Reproductive and developmental toxicity in adults and larvae | Endocrine disruption |

| American Kestrels | Reproductive problems, developmental issues in offspring | Disruption of reproductive physiology |

Ecotoxicological Impacts of 3,3 ,5,5 Tetrachlorobiphenyl on Ecological Receptors

Aquatic Ecotoxicology: Effects on Fish, Invertebrates, and Algae

The aquatic environment is a primary sink for persistent organic pollutants like PCBs. The toxicity of these compounds to aquatic life is a critical area of ecotoxicological research.

Effects on Fish: While specific lethal concentration (LC50) data for 3,3',5,5'-tetrachlorobiphenyl (B165810) in fish are not readily available in the reviewed literature, the toxicity of tetrachlorobiphenyl isomers has been assessed more broadly. For instance, the U.S. Environmental Protection Agency (EPA) has indicated that for non-ortho-substituted tetrachlorobiphenyl isomers, the 30-day No-Observed-Effect Concentration (NOEC) for juvenile fish is below 0.1 µg/L. epa.gov This suggests that even at very low concentrations, these compounds can have long-term adverse effects on fish populations, including impacts on growth and survival of early life stages. epa.gov The environmental risks associated with PCB isomers generally increase with a higher degree of chlorination. epa.gov

General effects of PCBs on fish are well-documented and include reproductive failure, developmental abnormalities, and direct toxicity to early life stages such as eggs and embryos. epa.gov

Effects on Algae: Algae form the base of most aquatic food webs, and their health is vital for ecosystem stability. The toxicity of chemicals to algae is often assessed by measuring the inhibition of growth (EC50). While specific EC50 data for this compound are scarce, general studies on the effects of different chemical classes on algae indicate that the toxicity can vary based on the compound's mode of action. ecetoc.org Reductions in the growth of phytoplankton, which are microscopic marine algae, are a potential but not always demonstrated effect of PCB contamination. epa.gov

Terrestrial Ecotoxicology: Impacts on Avian and Mammalian Wildlife

PCBs biomagnify through terrestrial food chains, posing a significant threat to higher-level predators such as birds and mammals.

Impacts on Avian Wildlife: Specific LD50 (the lethal dose for 50% of the test population) values for this compound in avian species have not been detailed in the reviewed scientific literature. However, studies on other planar PCB congeners provide insight into the potential toxicity. For example, the approximate LD50 for PCB 77 (3,3',4,4'-tetrachlorobiphenyl) was found to be 2.6 ppb in chickens and 316 ppb in American kestrels, highlighting significant interspecies differences in sensitivity. unl.edu For the more toxic PCB 126 (3,3',4,4',5-pentachlorobiphenyl), the LD50 values were even lower, at 0.4 ppb for chickens, 65 ppb for kestrels, and 104 ppb for common terns. unl.edu These findings suggest that avian species can be extremely sensitive to the toxic effects of certain PCB congeners, which include developmental deformities and mortality. unl.edu

Impacts on Mammalian Wildlife: Research has shown that this compound (also referred to as 3,5,3',5'-tetrachlorobiphenyl or PCB 80) can act as a weak estrogen agonist. nih.gov In vivo studies using immature mice demonstrated its ability to induce estrogenic effects. nih.gov This endocrine-disrupting activity is a significant concern for the reproductive health of mammalian wildlife. While acute LD50 data for this specific congener are not readily available, the broader class of PCBs is known to cause a range of toxic effects in mammals. nih.gov

Interspecies Comparative Ecotoxicity of this compound

The toxicity of PCBs can vary significantly among different species due to differences in metabolism, receptor binding, and other physiological factors.

For this compound, the available data points to species-specific effects. Its demonstrated weak estrogenic activity in mice highlights a potential mechanism of toxicity in mammals. nih.gov However, the lack of comparable data in other species, such as birds or fish, makes direct comparisons of this specific effect difficult.

More broadly, comparative studies on other tetrachlorobiphenyls reveal substantial differences in sensitivity. For instance, the developmental toxicity of PCB 77 and PCB 126 varies dramatically between chickens, American kestrels, and common terns, with chickens being the most sensitive. unl.edu This underscores the importance of considering species-specific sensitivities when assessing the environmental risk of individual PCB congeners. The lack of comprehensive ecotoxicological data for this compound across different taxonomic groups represents a significant knowledge gap, hindering a complete understanding of its comparative ecotoxicity. epa.gov

Advanced Analytical Methodologies for 3,3 ,5,5 Tetrachlorobiphenyl Research

Sample Preparation Techniques for Complex Environmental and Biological Matrices in 3,3',5,5'-Tetrachlorobiphenyl (B165810) Analysis

The analysis of this compound in intricate matrices like soil, sediment, water, and biological tissues presents a significant challenge due to the low concentrations of the analyte and the presence of interfering compounds. nasa.govthermofisher.com Effective sample preparation is paramount to isolate and concentrate the target congener, ensuring accurate and reliable quantification. cdc.govresearchgate.net

A typical workflow for sample preparation involves several key stages:

Extraction: The initial step is to extract the PCBs from the sample matrix. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. cdc.govoup.comnih.gov The choice of solvent is crucial, with mixtures like hexane (B92381) and acetone (B3395972) or hexane and dichloromethane (B109758) frequently used to efficiently extract the lipophilic PCBs. nih.govyoutube.com For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) are standard procedures. cdc.gov

Cleanup: Following extraction, the resulting solution contains not only PCBs but also a variety of other co-extracted substances such as lipids, pigments, and other organic pollutants that can interfere with the analysis. thermofisher.comcdc.gov Cleanup procedures are therefore essential to remove these interferences. Adsorption chromatography using materials like silica (B1680970) gel, Florisil, or activated carbon is widely employed. cdc.govnih.gov These materials help separate the PCBs from more polar and non-polar interfering compounds. nih.gov For samples with high lipid content, such as biological tissues, gel permeation chromatography (GPC) is often used to remove the fatty components. cdc.gov

Fractionation: In some cases, it is necessary to separate different classes of PCBs from each other. For instance, separating the highly toxic non-ortho (coplanar) PCBs from other congeners can be achieved using specialized chromatography columns, often containing activated carbon. cdc.gov

The following interactive table summarizes common sample preparation techniques and their applications in PCB analysis.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Applications for Congener-Specific Quantification of this compound

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the congener-specific analysis of PCBs, including this compound. nasa.govclu-in.orgdioxin20xx.org This powerful technique offers unparalleled selectivity and sensitivity, which are crucial for detecting the trace levels of individual PCB congeners found in environmental and biological samples. nasa.govdioxin20xx.org

The gas chromatograph separates the complex mixture of PCB congeners based on their boiling points and interaction with the capillary column. cdc.gov While complete separation of all 209 PCB congeners on a single column is challenging, with some co-elutions being inevitable, HRGC provides excellent resolution for many congeners. cdc.govdioxin20xx.org

The mass spectrometer then detects the separated congeners. HRMS is particularly advantageous because it can differentiate between ions with very similar mass-to-charge ratios, effectively reducing interference from other compounds in the matrix. nasa.gov This high resolving power allows for the confident identification and quantification of specific congeners like this compound, even in the presence of a complex background. nasa.gov U.S. EPA Method 1668 is a widely recognized standard for the analysis of PCB congeners in various matrices using HRGC/HRMS. cdc.govresearchgate.net

The combination of HRGC's separation capability and HRMS's specificity results in very low detection limits, often in the picogram per liter (pg/L) range for water samples and nanogram per kilogram (ng/kg) range for solid and tissue samples. dioxin20xx.org However, a significant challenge in trace-level analysis is the potential for background contamination from laboratory air and equipment, which must be carefully monitored and controlled. nasa.gov

Isotope Dilution Mass Spectrometry in this compound Analysis

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that is often used in conjunction with HRGC/HRMS for the analysis of PCBs. nih.govnih.govnih.gov This method relies on the use of isotopically labeled internal standards. nih.gov

In this approach, a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) is added to the sample at the beginning of the analytical procedure. dioxin20xx.orgnih.gov This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and analysis steps. nih.gov

By measuring the ratio of the native analyte to the labeled internal standard in the final extract using mass spectrometry, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. nih.gov The key advantage of IDMS is that it corrects for any losses of the analyte that may occur during sample preparation, as both the native and labeled forms will be lost in the same proportion. nih.gov This makes IDMS a robust and reliable method for obtaining accurate quantitative data, especially for complex matrices where analyte recovery can be variable. nih.govnih.gov

The use of ¹³C-labeled PCB congeners as internal standards is a common practice in EPA Method 1668B and other congener-specific PCB analysis methods. dioxin20xx.org The recovery of these labeled standards provides a quality control measure for the entire analytical process. nih.gov

Structure Activity Relationship Sar Studies and Comparative Congener Analysis with 3,3 ,5,5 Tetrachlorobiphenyl

Comparative Toxicological Potency of 3,3',5,5'-Tetrachlorobiphenyl (B165810) with Dioxin-Like PCBs (e.g., PCB 77)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications. Due to their chemical stability and resistance to degradation, they have persisted in the environment and bioaccumulated in food chains, posing risks to human and wildlife health. The toxicity of PCBs varies significantly among the 209 different congeners, based on the number and position of chlorine atoms on the biphenyl (B1667301) structure. wikipedia.org

Dioxin-like PCBs are a group of congeners that exhibit toxicity similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin. These PCBs can adopt a planar or near-planar spatial conformation, allowing them to bind to the aryl hydrocarbon receptor (AhR) and trigger a cascade of toxic effects. epa.govresearchgate.net The toxic equivalency factor (TEF) concept was developed to assess the risk of complex mixtures of dioxin-like compounds. Each congener is assigned a TEF value, which represents its toxic potency relative to TCDD (TEF = 1.0). epa.govwikipedia.org

3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) is a well-studied dioxin-like congener with a TEF value for humans and mammals of 0.0001. wa.gov In contrast, this compound (PCB 80) is considered a weak estrogen agonist and is not typically classified as a dioxin-like PCB. nih.gov Its toxicological potency is significantly lower than that of PCB 77. The structural difference, specifically the lack of chlorine atoms at the para (4, 4') positions in PCB 80, prevents it from adopting the planar conformation necessary for high-affinity AhR binding. epa.gov

Studies have shown that PCB 77 can induce a range of dioxin-like toxic responses, including effects on the immune system, reproductive system, and developing organisms. nih.govnih.gov For instance, in chicken embryos, PCB 77 has been shown to interfere with thyroid hormone homeostasis and delay hatching. nih.gov In contrast, while some studies have investigated the estrogenic potential of PCB 80, it does not elicit the same spectrum or severity of dioxin-like toxic effects as PCB 77. nih.gov

Table 1: Comparative Toxicological Potency of PCB 80 and PCB 77

| Feature | This compound (PCB 80) | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) |

| Classification | Weak estrogen agonist | Dioxin-like PCB |

| TEF (Humans/Mammals) | Not assigned | 0.0001 wa.gov |

| Primary Mechanism of Toxicity | Estrogenic activity nih.gov | Aryl hydrocarbon receptor (AhR) activation epa.govresearchgate.net |

| Dioxin-like Effects | Not a potent inducer | Potent inducer of dioxin-like effects nih.govnih.gov |

Influence of Chlorination Pattern and Substituent Position on Metabolic Fate and Biological Activity of this compound

The metabolic fate and biological activity of polychlorinated biphenyls (PCBs) are profoundly influenced by their chlorination pattern, including the number and position of chlorine atoms. The substitution pattern on the biphenyl rings dictates the molecule's susceptibility to metabolic enzymes and its potential to exert toxic effects. nih.govnih.gov

The metabolism of PCBs primarily occurs through the cytochrome P450 (CYP) enzyme system, which introduces hydroxyl groups into the biphenyl structure, making the compounds more water-soluble and easier to excrete. researchgate.net The presence of adjacent unsubstituted carbon atoms, particularly in the meta and para positions, is a key determinant of the rate of metabolism. nih.gov PCBs with fewer chlorine substituents and available adjacent unsubstituted carbons are generally metabolized more rapidly. nih.gov

In the case of this compound (PCB 80), the chlorine atoms are located at the meta positions. This substitution pattern leaves the ortho (2, 2', 6, 6') and para (4, 4') positions unsubstituted. The availability of these unsubstituted positions, particularly the para positions, makes PCB 80 susceptible to hydroxylation. However, the rate of metabolism can be slower than predicted based solely on its degree of chlorination, indicating that the specific positioning of the chlorine atoms plays a crucial role. nih.gov

The biological activity of PCB 80 is also directly linked to its structure. Unlike dioxin-like PCBs that have chlorine atoms in the para positions and can adopt a planar conformation to bind to the aryl hydrocarbon receptor (AhR), the chlorination pattern of PCB 80 does not favor this conformation. epa.gov Consequently, it does not exhibit significant dioxin-like toxicity. Instead, research has indicated that PCB 80 can act as a weak estrogen agonist, suggesting that its biological activity is mediated through interaction with the estrogen receptor. nih.gov

Table 2: Influence of Chlorination on PCB 80

| Feature | Influence on this compound (PCB 80) |

| Metabolism | The presence of unsubstituted ortho and para positions allows for metabolism via hydroxylation by cytochrome P450 enzymes. The rate is influenced by the specific meta-substitution pattern. nih.govresearchgate.net |

| Biological Activity | The lack of para-chlorination prevents a planar conformation, leading to a lack of significant dioxin-like toxicity. It exhibits weak estrogenic activity. epa.govnih.gov |

Ortho-Substitution and Molecular Planarity: SAR Context of this compound

The structure-activity relationship (SAR) of polychlorinated biphenyls (PCBs) is heavily dependent on the degree of ortho-chlorine substitution, which in turn dictates the molecule's ability to adopt a planar conformation. This planarity is a critical factor for the high-affinity binding to the aryl hydrocarbon receptor (AhR) and the subsequent elicitation of dioxin-like toxic effects. wikipedia.orgepa.gov

PCBs are categorized based on the number of chlorine atoms at the ortho positions (2, 2', 6, and 6'):

Non-ortho PCBs (Coplanar PCBs): These have no chlorine atoms at the ortho positions. This lack of ortho-substitution allows for relatively free rotation around the bond connecting the two phenyl rings, enabling them to assume a planar or near-planar (coplanar) conformation. This planarity is a key structural feature that allows them to act as potent AhR agonists, leading to dioxin-like toxicity. researchgate.netnih.gov Examples include PCB 77 (3,3',4,4'-tetrachlorobiphenyl) and PCB 126 (3,3',4,4',5-pentachlorobiphenyl). wikipedia.org

Mono-ortho PCBs: These have one chlorine atom at an ortho position. The presence of a single ortho-chlorine introduces some steric hindrance, making a fully planar conformation more difficult to achieve compared to non-ortho PCBs. As a result, they generally have lower, but still significant, dioxin-like toxicity compared to non-ortho congeners. epa.gov

Di-ortho and higher-ortho substituted PCBs: With two or more chlorine atoms in the ortho positions, significant steric hindrance prevents the molecule from achieving a planar conformation. These non-coplanar PCBs have very low to no affinity for the AhR and are therefore not considered to have dioxin-like toxicity. nih.gov

Table 3: Ortho-Substitution and Molecular Planarity of PCBs

| PCB Classification | Number of Ortho-Chlorines | Molecular Planarity | AhR Binding Affinity | Dioxin-Like Toxicity | Example |

| Non-ortho | 0 | High (Coplanar) | High | High | PCB 77 |

| Mono-ortho | 1 | Intermediate | Moderate | Moderate | PCB 118 |

| Di-ortho | ≥2 | Low (Non-coplanar) | Very Low/None | Very Low/None | PCB 153 |

| This compound (PCB 80) | 0 | Potential for planarity | Very Low | Very Low | N/A |

Future Directions and Research Gaps in 3,3 ,5,5 Tetrachlorobiphenyl Studies

The study of 3,3',5,5'-Tetrachlorobiphenyl (B165810) (PCB 80) is an evolving field. While past research has provided foundational knowledge, significant gaps remain in understanding its complete environmental and biological impact. Future research must leverage advanced technologies and methodologies to address these uncertainties. Key areas for future investigation include the application of omics technologies, long-term ecological studies, the development of predictive models, and the identification of novel biomarkers.

Q & A

What analytical methods are recommended for quantifying 3,3',5,5'-Tetrachlorobiphenyl in environmental samples, and how do they address matrix interference?

Basic Research Question

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting TCB in complex matrices like water, soil, or biological tissues. This method achieves detection limits as low as 136–169 pg/L in aqueous samples by isolating TCB from co-eluting contaminants using isotope dilution techniques . To mitigate matrix interference, sample preparation should include liquid-liquid extraction with hexane for lipid-rich tissues or solid-phase extraction (SPE) for aqueous samples, followed by silica gel cleanup to remove polar impurities .

How can synthesis of this compound be optimized for high yield and purity?

Basic Research Question

Synthesis typically involves chlorination of biphenyl-4,4'-diol. Key parameters include:

- Catalyst : FeCl₃ or AlCl₃ enhances regioselectivity for chlorination at the 3,3',5,5' positions.

- Solvent : Non-polar solvents like dichloromethane reduce side reactions.

- Temperature : Controlled heating (60–80°C) minimizes degradation of intermediates.

Yields exceeding 85% purity are achievable with post-synthesis purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

What experimental models are suitable for studying TCB’s endocrine-disrupting effects, and how do metabolites influence toxicity?

Advanced Research Question

TCB interacts with estrogen sulfotransferase, altering estrogen metabolism. In vitro models include:

- Human hepatocyte cultures : To assess hydroxylated metabolite formation (e.g., 4-OH-TCB) via CYP450 isoforms.

- Receptor-binding assays : Competitive binding studies with estrogen receptors (ERα/ERβ) reveal IC₅₀ values for TCB (e.g., 10–50 μM) .

In vivo, murine models show that TCB metabolites exhibit 3–5× higher toxicity than the parent compound, requiring LC-MS/MS to quantify bioaccumulation in liver and adipose tissue .

How do structural differences between TCB and other tetrachlorobiphenyl isomers affect their environmental persistence and toxicity?

Advanced Research Question

TCB’s symmetrical 3,3',5,5'-chlorination pattern reduces biodegradability compared to asymmetrical isomers like 2,3',4,5'-tetrachlorobiphenyl. Key comparisons:

| Compound | Chlorine Positions | Half-life (Soil) | Log Kow | Toxicity (LD₅₀ in mice) |

|---|---|---|---|---|

| 3,3',5,5'-TCB | 3, 3', 5, 5' | 6–8 years | 6.9 | 120 mg/kg |

| 3,3',4,4'-Tetrachlorobiphenyl | 3, 3', 4, 4' | 2–4 years | 6.2 | 85 mg/kg |

The higher Log Kow of TCB correlates with bioaccumulation in fatty tissues, while its lower acute toxicity compared to 3,3',4,4'-isomers suggests non-dioxin-like mechanisms .

How can contradictory data on TCB’s developmental toxicity be resolved?

Advanced Research Question

Discrepancies in teratogenicity studies (e.g., murine vs. avian models) arise from species-specific metabolic pathways. For example:

- Mice : TCB (20 mg/kg/day) reduces fetal weight by 15% via placental transfer, with oxidative stress markers (e.g., 8-OHdG) elevated in liver tissue .

- Chick embryos : No significant malformations observed at equivalent doses, likely due to efficient glucuronidation of metabolites .

Resolution requires cross-species comparative metabolomics and in vitro assays using human placental trophoblast cells to model transplacental transfer .

What role does TCB play in oxidative stress pathways, and how can this be measured experimentally?

Advanced Research Question

TCB induces ROS generation via NADPH oxidase activation. Methodological approaches include:

- Fluorescent probes : DCFH-DA for intracellular ROS quantification in HepG2 cells.

- Western blotting : To measure Nrf2 and HO-1 upregulation in response to oxidative stress.

Dose-dependent studies show EC₅₀ values of 25 μM for ROS induction, with melatonin (1 mM) reducing ROS by 60% .

How does TCB’s environmental fate compare to higher chlorinated biphenyls, and what remediation strategies are effective?

Advanced Research Question

TCB’s moderate chlorination allows partial degradation under UV light (λ = 254 nm) via dechlorination, producing 3,5-dichlorobiphenyl. Comparatively, decachlorobiphenyl resists photolysis. Remediation strategies:

- Anaerobic microbial degradation : Dehalococcoides spp. reduce TCB by 40% in 30 days under sulfate-limiting conditions.

- Nanoparticle catalysts : Pd/Fe bimetallic nanoparticles achieve 90% dechlorination in 6 hours at pH 7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.